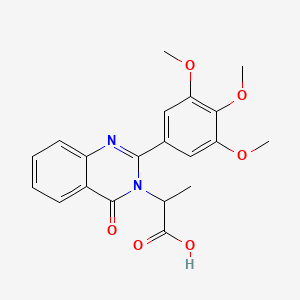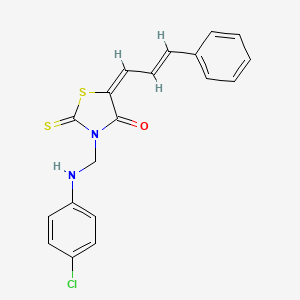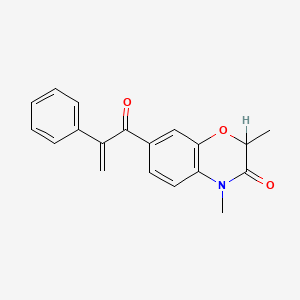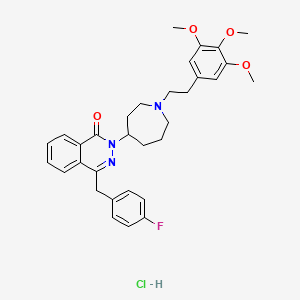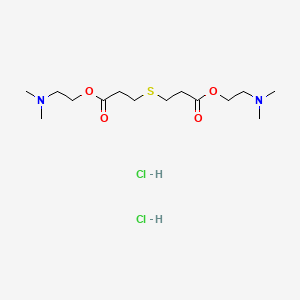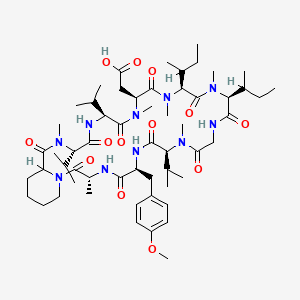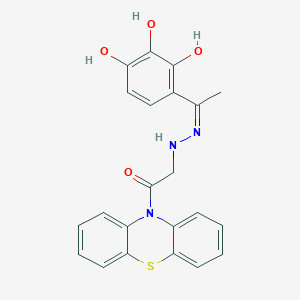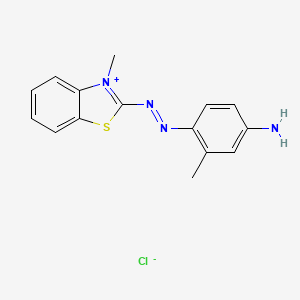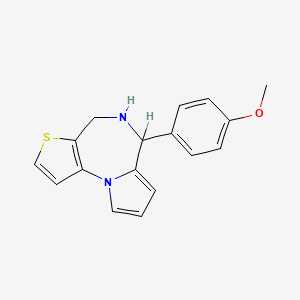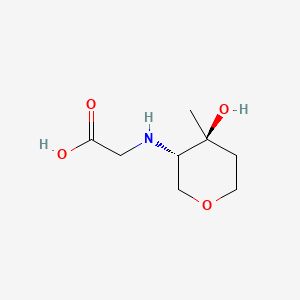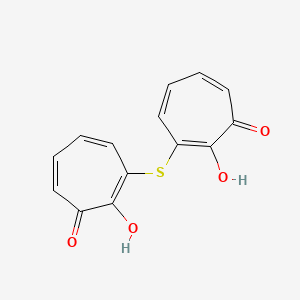
2,4,6-Cycloheptatrien-1-one, 2,2'-thiobis(7-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is a complex organic compound known for its unique structure and properties It consists of a seven-membered ring with conjugated double bonds and a ketone group, along with two hydroxyl groups connected via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) can be achieved through several methods. One common approach involves the reaction of 1,2-cycloheptadiene with sulfur and subsequent oxidation to introduce the hydroxyl groups. Another method includes the use of cycloheptatriene as a starting material, followed by thiolation and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic methods and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and functional groups allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Tropolone: A structurally related compound with a hydroxyl group at the 2-position.
Tropone: Lacks the hydroxyl groups and sulfur linkage but shares the aromatic ring structure.
Thujaplicin: Another hydroxylated tropone derivative with notable biological activities
Uniqueness: 2,4,6-Cycloheptatrien-1-one, 2,2’-thiobis(7-hydroxy-) is unique due to its sulfur linkage and dual hydroxyl groups, which confer distinct chemical reactivity and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
82131-75-7 |
|---|---|
Molekularformel |
C14H10O4S |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-hydroxy-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)sulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H10O4S/c15-9-5-1-3-7-11(13(9)17)19-12-8-4-2-6-10(16)14(12)18/h1-8H,(H,15,17)(H,16,18) |
InChI-Schlüssel |
GRAKHGFVPASAHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=O)C=C1)O)SC2=C(C(=O)C=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


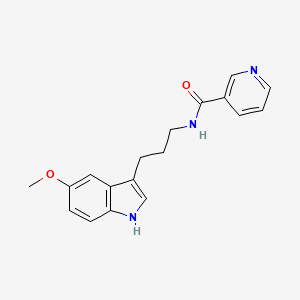
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
